molecular formula C5H9Cu B14639067 copper(1+);2-methylbut-1-ene CAS No. 54248-44-1

copper(1+);2-methylbut-1-ene

Cat. No.: B14639067
CAS No.: 54248-44-1
M. Wt: 132.67 g/mol
InChI Key: HXYDUTXHKQGGEV-UHFFFAOYSA-N
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Description

Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .

Scientific Research Applications

Copper(1+);2-methylbut-1-ene has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.

    Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

    Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.

    Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.

    Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.

Uniqueness

Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing copper(I) complexes with 2-methylbut-1-ene ligands?

  • Methodological Answer : Synthesis typically involves ligand preparation (e.g., isolating 2-methylbut-1-ene derivatives) followed by coordination under inert conditions to prevent oxidation of Cu(I). Key steps include:

  • Ligand Purification : Distillation under nitrogen to maintain isomer purity .
  • Coordination Chemistry : Reacting Cu(I) salts (e.g., CuCl) with ligands in aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) .
  • Characterization : Use of UV-Vis spectroscopy to monitor ligand-to-metal charge transfer and X-ray crystallography for structural confirmation .

Q. How can spectroscopic techniques distinguish 2-methylbut-1-ene from its structural isomers in copper(I) complexes?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR reveals distinct alkene proton splitting patterns; 2-methylbut-1-ene exhibits a deshielded terminal alkene proton (δ 4.5–5.0 ppm) compared to internal isomers .
  • IR Spectroscopy : Stretching frequencies of C=C bonds (~1640–1680 cm1^{-1}) vary with substitution patterns, aiding isomer identification .

Q. What are the key challenges in maintaining Cu(I) stability during coordination with 2-methylbut-1-ene?

  • Methodological Answer : Cu(I) is prone to oxidation; strategies include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis .
  • Stabilizing Ligands : Bulky ligands (e.g., phosphines) or π-accepting alkenes (like 2-methylbut-1-ene) reduce oxidation .
  • Spectroscopic Monitoring : Periodic EPR or cyclic voltammetry to detect Cu(II) contamination .

Advanced Research Questions

Q. How do steric and electronic properties of 2-methylbut-1-ene influence Cu(I) complex reactivity in catalytic cycles?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., methyl groups) hinder substrate access, quantified via Tolman’s cone angles in crystallographic studies .
  • Electronic Effects : Electron-rich alkenes enhance back-donation from Cu(I), measured via DFT calculations of metal-ligand bond orders .
  • Case Study : Catalytic activity in alkyne cyclopropanation correlates with ligand HOMO-LUMO gaps, determined via UV-Vis and computational modeling .

Q. How can contradictory data on the catalytic efficiency of Cu(I)-2-methylbut-1-ene systems be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Experimental Variables : Differences in solvent polarity, temperature, or Cu(I) counterions (e.g., chloride vs. triflate). Systematic replication studies with controlled variables are critical .
  • Characterization Gaps : Incomplete purity assessments (e.g., residual solvents affecting reactivity). Use GC-MS or elemental analysis to verify complex integrity .

Q. What computational approaches best predict the thermodynamic stability of Cu(I)-2-methylbut-1-ene complexes?

  • Methodological Answer :

  • DFT Modeling : Optimize geometries using B3LYP/6-31G* basis sets to calculate Gibbs free energy of formation .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation energies in stability predictions .
  • Validation : Compare computed redox potentials with experimental cyclic voltammetry data .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing catalytic turnover frequencies (TOF) in Cu(I)-2-methylbut-1-ene systems?

  • Methodological Answer :

  • Error Analysis : Report TOF with standard deviations from triplicate trials .
  • Outlier Identification : Use Grubbs’ test to exclude anomalous data points .
  • Correlation Studies : Apply linear regression to link TOF with ligand electronic parameters (e.g., Hammett constants) .

Q. How can researchers ensure reproducibility in Cu(I)-2-methylbut-1-ene synthesis protocols?

  • Methodological Answer :

  • Detailed Reporting : Document solvent degassing times, cooling rates, and stirring speeds in experimental sections .
  • Open Data : Share crystallographic .cif files or raw spectroscopic data in supplementary materials .
  • Collaborative Validation : Cross-laboratory replication studies to identify protocol-sensitive steps .

Q. Future Directions

Q. What unexplored applications exist for Cu(I)-2-methylbut-1-ene complexes in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Ligand Design : Attach enantiopure auxiliaries to 2-methylbut-1-ene and test enantioselectivity in Diels-Alder reactions .
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) to study rate-determining steps in asymmetric pathways .

Q. How can in-situ spectroscopic techniques advance real-time monitoring of Cu(I)-2-methylbut-1-ene reactions?

  • Methodological Answer :
  • Operando IR/Raman : Track ligand dissociation/coordination events during catalysis .
  • XAS : Monitor Cu(I) oxidation state changes under reaction conditions .

Properties

CAS No.

54248-44-1

Molecular Formula

C5H9Cu

Molecular Weight

132.67 g/mol

IUPAC Name

copper(1+);2-methylbut-1-ene

InChI

InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1

InChI Key

HXYDUTXHKQGGEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=[CH-])C.[Cu+]

Origin of Product

United States

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